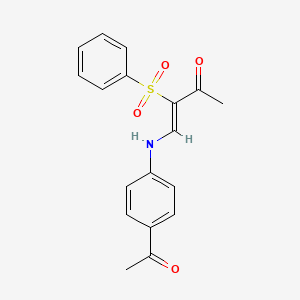

4-((4-Acetylphenyl)amino)-3-(phenylsulfonyl)but-3-EN-2-one

Description

BenchChem offers high-quality 4-((4-Acetylphenyl)amino)-3-(phenylsulfonyl)but-3-EN-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-Acetylphenyl)amino)-3-(phenylsulfonyl)but-3-EN-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-4-(4-acetylanilino)-3-(benzenesulfonyl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-13(20)15-8-10-16(11-9-15)19-12-18(14(2)21)24(22,23)17-6-4-3-5-7-17/h3-12,19H,1-2H3/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEJGDCSVREPPW-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC=C(C(=O)C)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)N/C=C(/C(=O)C)\S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((4-Acetylphenyl)amino)-3-(phenylsulfonyl)but-3-EN-2-one, also known by its CAS number 1025281-03-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound's molecular formula is , with a molar mass of 343.4 g/mol. It features both acetyl and sulfonyl functional groups, which are known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H17NO4S |

| Molar Mass | 343.4 g/mol |

| CAS Number | 1025281-03-1 |

| Synonyms | 4-[(4-acetylphenyl)amino]-3-(phenylsulfonyl)but-3-en-2-one |

Biological Activity Overview

Research has indicated that 4-((4-Acetylphenyl)amino)-3-(phenylsulfonyl)but-3-EN-2-one exhibits significant anticancer and anti-inflammatory properties. The following sections detail these activities based on recent studies.

Anticancer Activity

A recent study highlighted the compound's ability to induce apoptosis in various cancer cell lines, including cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS) cells. The compound demonstrated an IC50 (half maximal inhibitory concentration) ranging from 0.89 to 9.63 µg/mL , indicating potent anticancer effects.

Mechanism of Action:

- Cell Cycle Arrest: The compound was shown to arrest the cell cycle in the subG0 phase, leading to increased apoptosis.

- Mitochondrial Membrane Depolarization: It caused depolarization of the mitochondrial membrane, a critical step in apoptosis.

- Caspase Activation: Activation of caspases -8 and -9 was observed, suggesting involvement of both extrinsic and intrinsic apoptotic pathways.

The following table summarizes the observed effects on cell viability and apoptosis:

| Concentration (µg/mL) | % Viability | % Late Apoptotic Cells | % Dead Cells |

|---|---|---|---|

| 5 | 91.29 ± 0.28 | 33.92 ± 3.05 | 18.28 ± 1.80 |

| 10 | 26.26 ± 4.03 | 49.90 ± 2.07 | 22.16 ± 2.04 |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. Research indicates that it may inhibit neutrophil elastase, an enzyme involved in inflammation, with IC50 values comparable to established anti-inflammatory agents.

Case Studies

A notable case study involved testing various derivatives of sulfonamide-based chalcones, which included our compound of interest. The results indicated that compounds with similar structures displayed enhanced anticancer activity and antioxidant properties.

Scientific Research Applications

The compound features a butenone backbone with an acetylphenyl group and a phenylsulfonyl moiety, contributing to its reactivity and potential biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-((4-Acetylphenyl)amino)-3-(phenylsulfonyl)but-3-en-2-one exhibit significant anticancer properties. Research has shown that chalcone derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptosis-related proteins .

Case Study:

A study investigating the anticancer effects of chalcones demonstrated that specific substitutions on the chalcone structure enhance cytotoxicity against various cancer cell lines. The incorporation of sulfonamide groups has been linked to increased potency against breast cancer cells .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs .

Case Study:

Research highlighted the role of similar compounds in reducing inflammation in models of rheumatoid arthritis. The findings suggest that these compounds could serve as lead candidates for therapeutic development .

Photosensitizers for Solar Cells

The optical properties of 4-((4-Acetylphenyl)amino)-3-(phenylsulfonyl)but-3-en-2-one have been explored for use in solar energy applications. Chalcones are known for their ability to absorb light efficiently, making them suitable candidates for use as photosensitizers in dye-sensitized solar cells (DSSCs) .

Case Study:

A study comparing various chalcone derivatives found that modifications to the phenolic structure significantly impacted their efficiency as photosensitizers. The research concluded that incorporating electron-donating groups could enhance light absorption and energy conversion efficiency .

Chemical Reactions Analysis

Conjugate Addition Reactions

The enone system undergoes Michael additions due to electron-deficient β-carbon activation by the sulfonyl group.

Mechanistic Insight :

The sulfonyl group polarizes the enone, facilitating nucleophilic attack at the β-carbon. Steric hindrance from the bulky phenylsulfonyl group may limit regioselectivity.

Cycloaddition Reactions

The enone participates in Diels-Alder reactions with dienes (e.g., cyclopentadiene):

| Diene | Conditions | Product (Cyclohexene Derivative) | Selectivity Notes |

|---|---|---|---|

| 1,3-Butadiene | Heat, toluene | Bicyclic adduct with endo preference | Electron-deficient dienophile |

Outcome :

The reaction yields six-membered rings with substituents influencing stereochemistry. The sulfonyl group may stabilize transition states via resonance.

Nucleophilic Substitution at Sulfonyl Group

The phenylsulfonyl group can act as a leaving group under basic conditions:

| Nucleophile | Conditions | Product | Yield & Notes |

|---|---|---|---|

| OH⁻ | Aq. NaOH, Δ | 3-Hydroxybut-3-en-2-one derivative | Competing hydrolysis |

| Amines | DMF, K₂CO₃ | 3-Amino-substituted enone | SN2 mechanism favored |

Limitations :

Steric bulk and electron withdrawal from the acetylphenylamino group may reduce substitution efficiency.

Condensation Reactions

The amino group undergoes Schiff base formation :

| Carbonyl Source | Conditions | Product | Application |

|---|---|---|---|

| Benzaldehyde | EtOH, RT, 12h | Imine-linked conjugate | Chelation studies |

Side Reactions :

Competing acetylation of the amine under acidic conditions is possible but mitigated by the electron-withdrawing acetyl group.

Reduction Reactions

Selective reduction of functional groups:

| Target Site | Reagent | Product | Selectivity |

|---|---|---|---|

| Enone (C=C) | H₂, Pd/C | Saturated ketone | Full hydrogenation |

| Acetyl Group | NaBH₄, MeOH | Secondary alcohol | Ketone reduction |

Challenges :

Over-reduction of the enone may occur without controlled conditions.

Oxidation and Stability Studies

-

Epoxidation : Reaction with m-CPBA yields an unstable epoxide due to electron-deficient enone.

-

Sulfonyl Stability : Resists hydrolysis under mild acidic/basic conditions but degrades in strong HNO₃ .

Computational Insights

Molecular dynamics (MD) simulations (analogous to ) predict:

-

Hydrogen Bonding : Sulfonyl oxygen engages with residues like Ser555 in protein binding.

-

π-Cation Interactions : The acetylphenyl group stabilizes complexes via aromatic stacking (e.g., with Arg415).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((4-Acetylphenyl)amino)-3-(phenylsulfonyl)but-3-en-2-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via conjugate addition of 3-buten-2-one to aniline derivatives in ethanol, as demonstrated for structurally similar sulfonyl alkenones. Reaction optimization should focus on stoichiometric ratios (e.g., 1:1.2 for amine:ketone), temperature control (ambient to 50°C), and in situ FTIR monitoring to track enone formation and avoid degradation . Crystallization in ethanol or acetone is advised for purification .

Q. What spectroscopic and crystallographic methods are critical for confirming the structure and configuration of this compound?

- Methodological Answer :

- X-ray crystallography is essential for resolving the E-configuration of the α,β-unsaturated ketone moiety and identifying C–H···π interactions (e.g., monoclinic P21/n space group, β ≈ 95.98°, Z=4) .

- IR spectroscopy confirms carbonyl (1670–1700 cm⁻¹) and sulfonyl (1150–1350 cm⁻¹) stretches .

- HRMS validates molecular mass (e.g., [M+H]+ at m/z 331.34 for C16H13NO5S) .

Q. How should researchers handle stability issues during synthesis and storage?

- Methodological Answer : Thermal degradation above 120°C is common for analogous sulfonyl alkenones. Store under inert gas (N2/Ar) at –20°C in amber vials. Avoid prolonged exposure to light or moisture, which accelerates decomposition .

Advanced Research Questions

Q. How does the E-configuration of the C=C bond influence reactivity in Diels-Alder or asymmetric synthesis applications?

- Methodological Answer : The E-configuration enhances electron-deficient dienophile behavior, enabling regioselective Diels-Alder reactions. Computational modeling (DFT) can predict frontier molecular orbitals (e.g., LUMO localization on the α,β-unsaturated ketone) to guide enantioselective catalysis .

Q. What strategies address contradictions in spectroscopic data between synthesis batches (e.g., Z/E isomerism)?

- Methodological Answer : Use dynamic NMR to detect rotational barriers in sulfonyl groups or employ chiral HPLC (e.g., Chiralpak IA column) to separate isomers. X-ray crystallography remains the gold standard for resolving geometric ambiguities .

Q. Can computational methods predict the compound’s reactivity in nucleophilic or radical reactions?

- Methodological Answer : Yes. DFT calculations (e.g., B3LYP/6-31G*) model charge distribution, revealing nucleophilic attack sites (e.g., carbonyl carbon). MD simulations assess solvent effects (e.g., ethanol vs. DMSO) on reaction kinetics .

Q. What role does the phenylsulfonyl group play in modulating biochemical interactions (e.g., enzyme inhibition)?

- Methodological Answer : The sulfonyl group enhances binding to hydrophobic enzyme pockets (e.g., kinases) via π-π stacking. Structure-activity relationship (SAR) studies using sulfonamide analogs (e.g., 4-tert-butylbenzenesulfonamide) can optimize inhibitory potency .

Q. How can derivatives of this compound be designed for material science applications (e.g., nonlinear optics)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.